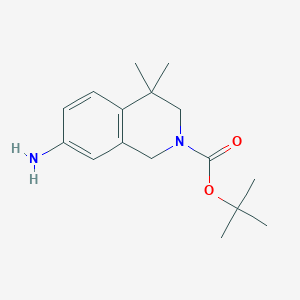

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-amino-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-11-8-12(17)6-7-13(11)16(4,5)10-18/h6-8H,9-10,17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHKRQNBHDKCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620820 | |

| Record name | tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645418-66-2 | |

| Record name | tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the dihydroisoquinoline core, followed by the introduction of the tert-butyl ester and amino groups. Key steps may include:

Cyclization: Formation of the dihydroisoquinoline core through cyclization reactions.

Esterification: Introduction of the tert-butyl ester group using tert-butyl chloroformate or similar reagents.

Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Acylation of the Primary Amine Group

The primary amine at position 7 undergoes acylation reactions with electrophilic agents. For example, treatment with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0°C forms the trifluoroacetamide derivative (Table 1). This reaction is critical for protecting the amine during subsequent synthetic steps .

Table 1: Acylation Reaction Conditions

| Reagent | Solvent | Temperature | Time | Product Yield | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic anhydride | DCM | 0°C | 3 h | 85% |

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions, such as trifluoroacetic acid (TFA) in DCM, to yield the free amine. This step is essential for further functionalization of the tetrahydroisoquinoline core .

Key Data:

- Conditions: 30% TFA in DCM, 25°C, 2 h

- Product: 7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

- Yield: >90%

Suzuki-Miyaura Coupling

Although direct coupling reactions are not explicitly reported for this compound, analogous tetrahydroisoquinoline derivatives undergo Suzuki-Miyaura cross-coupling with aryl boronic acids. The Boc-protected intermediate likely participates in palladium-catalyzed coupling after bromination at position 7 .

Hypothetical Pathway:

- Bromination of the aromatic ring using N-bromosuccinimide (NBS).

- Suzuki coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(dppf)Cl₂ and K₂CO₃ in THF .

Nucleophilic Substitution

The dimethyl substituents at position 4 influence steric accessibility. For example, the amine group reacts with methyl chloroformate in dichloromethane to form carbamate derivatives (Table 2) .

Table 2: Carbamate Formation

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Free amine derivative | Methyl chloroformate | DCM, 25°C, 5 min | Methyl (7-amino-4,4-dimethyl-THIQ)carbamate | 72% |

Oxidation and Reduction Reactions

- Oxidation: The dihydroisoquinoline core can be oxidized to isoquinoline derivatives using agents like KMnO₄ or DDQ, though steric hindrance from dimethyl groups may slow reactivity.

- Reduction: Catalytic hydrogenation (H₂/Pd-C) is not typically required due to the saturated tetrahydroisoquinoline structure .

Mechanistic Insights

- Steric Effects: The 4,4-dimethyl groups reduce accessibility to the tetrahydroisoquinoline nitrogen, favoring reactions at the 7-amino group.

- Electronic Effects: Electron-donating dimethyl groups stabilize the aromatic system, influencing regioselectivity in electrophilic substitutions.

Stability and Handling

Scientific Research Applications

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Material Science:

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dihydroisoquinoline core can engage in π-π stacking interactions, while the amino group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Unique due to its specific substitution pattern and functional groups.

Tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the 4,4-dimethyl substitution, leading to different reactivity and properties.

Tert-butyl 7-amino-4,4-dimethylisoquinoline-2(1H)-carboxylate: Fully aromatic isoquinoline core, resulting in different electronic properties.

Uniqueness

The presence of the 4,4-dimethyl substitution in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. This can influence its reactivity, stability, and interactions with molecular targets.

Biological Activity

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 645418-66-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₄N₂O₂

- Molecular Weight : 276.37 g/mol

- Density : 1.083 g/cm³

- Boiling Point : 396.8 °C

- LogP : 3.816 (indicating moderate lipophilicity)

These properties suggest that the compound may have favorable characteristics for bioavailability and interaction with biological targets.

Research indicates that compounds similar to tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline derivatives often act as modulators of various receptors. Notably, they may interact with dopamine receptors and other G-protein coupled receptors (GPCRs), which are crucial in numerous physiological processes.

Key Mechanisms:

- Dopaminergic Modulation : The compound may enhance dopaminergic transmission, which is relevant for treating neurological disorders.

- Allosteric Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) for dopamine receptors, potentially leading to improved therapeutic profiles with reduced side effects compared to traditional agonists .

Neuroprotective Effects

Research suggests that isoquinoline derivatives can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. For instance:

- In vitro studies have shown that these compounds can protect neuronal cells from damage induced by neurotoxins.

Anti-inflammatory Properties

Compounds in this class have also been associated with anti-inflammatory effects:

- They may inhibit pro-inflammatory cytokines and reduce the activation of inflammatory pathways.

Case Studies

- Study on Neuroprotective Effects : A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced neuronal death in a model of Parkinson's disease by modulating dopaminergic activity and reducing oxidative stress .

- Antitumor Activity Investigation : In another study, isoquinoline derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways .

Q & A

Q. What are the common synthetic routes for tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by functionalization at the 7-position. For example:

- Step 1 : Boc protection of a precursor like 7-bromo-3,4-dihydroisoquinoline using di-tert-butyl dicarbonate under microwave conditions (yield: ~99%) .

- Step 2 : Substitution of the bromine group via Suzuki-Miyaura coupling with a boronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) using Pd(dppf)Cl₂ as a catalyst (yield: ~96%) .

- Step 3 : Deprotection of the Boc group using trifluoroacetic acid (TFA) to yield the free amine, followed by re-protection or further functionalization .

Q. How is this compound characterized after synthesis?

Key characterization methods include:

Q. What purification methods are effective?

- Silica Gel Chromatography : For intermediate purification (e.g., eluting with ethyl acetate/hexane mixtures) .

- Recrystallization : For final products, using solvents like methanol or dichloromethane .

- Prep-HPLC : For high-purity isolation, especially for derivatives intended for biological testing .

Advanced Questions

Q. How can microwave-assisted synthesis be optimized for higher yields?

- Temperature Control : Reactions at 90–100°C enhance coupling efficiency (e.g., Suzuki-Miyaura reactions with Pd catalysts) .

- Solvent Selection : Polar aprotic solvents like DMSO or DMF improve reaction homogeneity .

- Catalyst Loading : Reducing Pd(dppf)Cl₂ to 1–2 mol% minimizes side reactions while maintaining >90% yield .

Q. How to resolve contradictions in NMR data during characterization?

- Impurity Identification : Re-examine purification steps; residual solvents (e.g., DMSO-d⁶ at δ 2.50) may obscure signals .

- Solvent Effects : Use deuterated solvents consistently and compare with literature values for similar compounds (e.g., δ 1.43 for Boc CH₃ in CDCl₃) .

- Dynamic Effects : For diastereomers or rotamers, variable-temperature NMR can clarify splitting patterns .

Q. What strategies are used to design derivatives for kinase inhibition?

- Core Modification : Introduce electron-withdrawing groups (e.g., fluoro at the 7-position) to enhance binding to ATP pockets .

- Side-Chain Functionalization : Link spirocyclic or acylated groups to the isoquinoline nitrogen to improve selectivity (e.g., BRD7/9 bromodomain inhibitors) .

- Structure-Activity Relationship (SAR) : Test derivatives in kinase profiling panels (e.g., 84-kinase assays) to identify off-target effects .

Handling and Stability

Q. What are the recommended storage conditions?

Q. How to mitigate safety risks during handling?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to potential release of toxic gases (e.g., CO during Boc deprotection) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.